Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate typically involves the reaction of 2,6-dimethylaniline with ethyl 4-oxo-4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial production to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their specific substituents and resulting biological activities. The unique features of this compound, such as its specific aniline derivative, contribute to its distinct properties and applications .
Properties
CAS No. |
93993-03-4 |
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Molecular Formula |
C17H25N3O3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-4-23-17(22)20-10-8-19(9-11-20)12-15(21)18-16-13(2)6-5-7-14(16)3/h5-7H,4,8-12H2,1-3H3,(H,18,21) |
InChI Key |
FSEUOUDVYSFMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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